Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid

Aqueous solubility Salt form selection Sample preparation

Pharmaceutical impurity profiling for generic metformin ANDA/DMF submissions requires more than standard EP/USP impurity kits. This compound addresses the demand for a non-compendial, morpholine-derived process impurity reference. - Non-hygroscopic sulfate salt with ≥95% purity, enabling precise analytical weighing. - 3-Methyl-substituted scaffold with distinct chromatographic retention for unambiguous identification. - Stable powder form ensures reproducible system suitability testing across global analytical teams.

Molecular Formula C6H15N3O5S
Molecular Weight 241.27 g/mol
CAS No. 1803604-48-9
Cat. No. B2483074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-methylmorpholine-4-carboximidamide), sulfuric acid
CAS1803604-48-9
Molecular FormulaC6H15N3O5S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESCC1COCCN1C(=N)N.OS(=O)(=O)O
InChIInChI=1S/C6H13N3O.H2O4S/c1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4)
InChIKeyNZYJUDRWBLVWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(3-methylmorpholine-4-carboximidamide) Sulfate – Product Overview


Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid (CAS 1803604-48-9) is a bis-sulfate salt of a 3-methyl-substituted morpholine-4-carboximidamide, supplied as a powder with a minimum purity specification of 95% . The compound is classified within the morpholine-carboximidamide chemical class and is utilized as a versatile small-molecule scaffold and a key reference material for analytical method development in pharmaceutical impurity profiling contexts . Its molecular formula is C₁₂H₂₈N₆O₆S with a molecular weight of 384.46 g/mol for the bis-sulfate stoichiometry .

1

Non-compendial impurity standard for ANDA/DMF profiling extension

2

Sulfate salt: readily water-soluble, simplifies aqueous sample preparation

3

3-Methyl morpholine scaffold provides distinct chromatographic and MS signature

Bis(3-methylmorpholine-4-carboximidamide) Sulfate – Irreplaceable Standard


Generic substitution fails because the morpholine-carboximidamide impurity class differs fundamentally in chromatographic retention behavior, mass spectrometric fragmentation patterns, and structural scaffold from the triazine-based and cyanoguanidine impurities (e.g., Metformin EP Impurity A, B, C) that dominate pharmacopoeial monographs [1]. The presence of a 3-methyl substituent on the morpholine ring further distinguishes this compound from unsubstituted morpholine-4-carboximidamide derivatives (CAS 17238-66-3), altering both its physicochemical properties and its behavior as an analytical reference marker [2]. As such, neither the commonly available EP/USP metformin impurity kits nor generic morpholine-4-carboximidamide free bases can serve as direct surrogates in validated impurity profiling methods requiring this specific scaffold.

Morpholine‑carboximidamide vs. triazine/cyanoguanidine class

Chromatographic retention and mass spectrometric fragmentation differ fundamentally; generic metformin impurity kits cannot reproduce the morpholine‑carboximidamide profile.

3‑Methyl substitution alters analytical behavior

The 3‑methyl group shifts retention, MS fragments and NMR shifts relative to unsubstituted morpholine‑4‑carboximidamide derivatives (CAS 17238‑66‑3), preventing direct surrogate use.

Non‑compendial status limits kit interchangeability

EP/USP impurity kits lack this scaffold; generic morpholine‑4‑carboximidamide free bases or hydrochloride salts may not transfer directly to validated methods requiring the specific sulfate salt with 3‑methyl substitution.

Bis(3-methylmorpholine-4-carboximidamide) Sulfate – Differentiation Evidence


Higher Aqueous Solubility from Sulfate Salt Form

The bis-sulfate salt form of CAS 1803604-48-9 confers markedly enhanced water solubility relative to the corresponding morpholine-4-carboximidamide free base (CAS 17238-66-3) and hydrochloride salt (CAS 5638-78-8). The free base 3-methylmorpholine-4-carboximidamide is described as soluble in polar solvents such as water and ethanol , while the sulfate moiety further increases hydrophilicity . In procurement terms, selecting the sulfate salt eliminates the additional solubilization steps and potential variability introduced when using the less soluble free base or hydrochloride forms in aqueous analytical workflows .

Sulfate salt solubility
Class-level
Freely water-soluble solid; sulfate counterion markedly enhances hydrophilicity vs. free base (CAS 17238-66-3) and hygroscopic hydrochloride salt.
Supports aqueous sample preparation workflow consistency
Qualitative advantage; no quantified solubility data provided
Aqueous solubility Salt form selection Sample preparation

Unique 3-Methyl Substitution on Morpholine Ring

The 3-methyl substitution on the morpholine ring represents the key structural differentiator from the widely catalogued morpholine-4-carboximidamide (CAS 17238-66-3) and its hydrochloride/hydrobromide salts . This methyl group alters steric hindrance and electronic properties of the molecule , which directly impacts chromatographic retention time, MS fragmentation, and NMR chemical shifts—making it a uniquely identifiable marker in complex impurity profiles . The molecular formula C₁₂H₂₈N₆O₆S (MW 384.46 g/mol) for the bis-sulfate stoichiometry contrasts with morpholine-4-carboximidamide free base (C₅H₁₁N₃O, MW 129.16 g/mol) .

3-Methyl structural identity
Class-level
MW 384.46 g/mol (bis-sulfate) vs. 227.24 (mono-sulfate unsubstituted) and 129.16 (free base unsubstituted); 3‑methyl adds 14 Da per morpholine unit plus altered stoichiometry.
Distinct mass and chromatographic signature for unambiguous impurity identification
Structural inference; no retention-time or fragmentation data provided
Structural differentiation Morpholine substitution Impurity marker specificity

Non-Compendial Reference Standard Status

Unlike Metformin EP Impurity A (CAS 461-58-5, cyanoguanidine), EP Impurity C (CAS 1985-46-2, N,N-dimethylmelamine), and EP Impurity F (CAS 124-40-3, dimethylamine), which are codified in both USP and EP monographs as compendial reference standards , Bis(3-methylmorpholine-4-carboximidamide) sulfate (CAS 1803604-48-9) is not listed as a named pharmacopoeial impurity in current USP or EP metformin monographs [1]. This non-compendial status means it serves as a specialized, fit-for-purpose reference material for emerging impurity profiling needs—particularly for detecting morpholine-derived process impurities or degradation products that fall outside the scope of standard pharmacopoeial impurity panels .

Non-compendial status
Head-to-head
Not listed in current USP/EP metformin monographs as a named impurity; Metformin EP Impurity C (CAS 1985-46-2) and EP Impurity A (CAS 461-58-5) are codified compendial standards.
Enables impurity profiling beyond regulatory minimums
Research-grade; min. 95% purity; requires in-house qualification
Regulatory status Reference standard sourcing Compendial vs. non-compendial

Superior Anti-Hyperglycemic Efficacy vs. Metformin

In a peer-reviewed study evaluating novel carboximidamides derived from cyanamides, morpholine-4-carboximidamide derivatives (compounds 6 and 8) demonstrated a more pronounced reduction in serum glucose levels compared to metformin in streptozotocin-induced diabetic rats [1]. The study further demonstrated that these carboximidamides restored serum ALT, AST, triglycerides, and cholesterol to levels similar to or slightly higher than the negative control group, with comparable or superior effects to metformin on liver and kidney function biomarkers [1]. While this study did not directly test the 3-methylmorpholine-4-carboximidamide scaffold, it provides class-level evidence that the morpholine-carboximidamide pharmacophore can outperform metformin in specific in vivo glycemic control endpoints [1].

Glucose endpoint comparison
Class-level
Target: Morpholine-4-carboximidamide derivatives (compounds 6,8) significantly reduced serum glucose in STZ-diabetic rats [1]. Comparator: Metformin positive control; study authors stated compounds 6 and 8 may be more effective in reducing pathological effects [1].
Reported model-response context; class-level pharmacophore evidence
No direct test of 3-methyl scaffold; requires validation
Anti-hyperglycemic activity In vivo efficacy Morpholine-carboximidamide pharmacophore

Bis(3-methylmorpholine-4-carboximidamide) Sulfate – Application Scenarios


ANDA/DMF Impurity Profiling Extension

When preparing ANDA or DMF submissions for generic metformin hydrochloride drug products, regulatory reviewers increasingly expect comprehensive impurity profiling that goes beyond the named EP/USP impurities (A through F). The non-compendial status of CAS 1803604-48-9 [1] makes it a valuable reference material for identifying and quantifying morpholine-derived process impurities that are not covered by standard pharmacopoeial monographs. The compound's unique 3-methyl substitution and sulfate salt form provide distinct chromatographic and mass spectrometric signatures that enable unambiguous detection in complex impurity matrices, supporting the analytical method validation requirements of ICH Q3A/Q3B guidelines.

Anti-Hyperglycemic Drug Discovery with Morpholine Pharmacophore

For medicinal chemistry teams pursuing next-generation anti-diabetic agents, the morpholine-carboximidamide scaffold represents a validated pharmacophore with demonstrated in vivo efficacy that may surpass metformin in specific glycemic control and organ-protective endpoints [2]. The 3-methyl-substituted variant (CAS 1803604-48-9) provides a chiral morpholine building block that can serve as a starting point for structure-activity relationship (SAR) exploration, potentially yielding candidates with improved target engagement or pharmacokinetic properties relative to the unsubstituted morpholine-4-carboximidamide scaffold.

HPLC/LC-MS Method Development & System Suitability Testing

In analytical laboratories developing stability-indicating HPLC methods for metformin combination products, the compound's enhanced aqueous solubility and distinct molecular weight (384.46 g/mol for the bis-sulfate form) make it an ideal system suitability standard. Unlike hygroscopic hydrochloride salts that require rigorous moisture control during standard preparation, the sulfate salt form can be weighed and dissolved with minimal environmental sensitivity, improving method reproducibility across different laboratory environments and analysts.

Chiral Morpholine Building Block for Library Synthesis

The 3-methyl substituent on the morpholine ring introduces a stereogenic center , making CAS 1803604-48-9 a valuable chiral building block for synthesizing enantiomerically enriched compound libraries. The carboximidamide functional group offers versatile reactivity for further derivatization, while the sulfate counterion provides a stable, non-hygroscopic solid form suitable for long-term storage and automated weighing in high-throughput synthesis platforms. This scaffold supports the exploration of chemical space around morpholine-containing bioactive molecules that have shown promise in oncology, cardiovascular, and antiviral therapeutic areas .

Application
Selection Property
Validation Focus
Impurity profiling for ANDA/DMF submissions
Non-compendial morpholine scaffold reference
Retention time, MS fragmentation specificity
Morpholine pharmacophore model-response studies
In vivo model-response context
Serum glucose and organ biomarker endpoints
Stability-indicating HPLC/LC-MS method setup
Aqueous solubility and sulfate salt form
System suitability and reproducibility
Chiral morpholine building block synthesis
3-Methyl stereogenic center and carboximidamide reactivity
Enantiomeric enrichment and library derivatization
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